3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(2-bromophenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c1-2-24-9-11-25(12-10-24)13-16-18(26)8-7-15-21(27)20(14-28-22(15)16)29-19-6-4-3-5-17(19)23/h3-8,14,26H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPSOYOXUFCSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves the bromination of a phenolic intermediate, followed by etherification with a suitable bromophenol.
Attachment of the ethylpiperazinylmethyl group: This is typically done through a nucleophilic substitution reaction, where the piperazine derivative is reacted with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromone derivative, while substitution of the bromine atom can lead to various substituted phenoxy derivatives.
Scientific Research Applications
3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis in vitro.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic uses.
Chemical Biology: It can be used as a probe to study the structure-activity relationships of chromen-4-one derivatives.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. For example, in its role as an anti-tubercular agent, it may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall or interfere with the replication of the bacterial DNA . The exact molecular pathways and targets are still under investigation, but docking studies have shown promising interactions with several biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen Substituents
- 3-(2-Chlorophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (, Compound 05): Replaces bromine with chlorine and adds a trifluoromethyl group at position 2. Molecular weight: ~465.9 g/mol (higher due to CF3).
- 3-(4-Chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one (): Chlorine at the para position and a methyl group at position 3.
Electron-Donating/Withdrawing Groups
- 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (): Methoxy group (electron-donating) and CF3 (electron-withdrawing). Molecular weight: 462.5 g/mol; higher polarity due to methoxy. Likely altered electronic effects on enzyme inhibition compared to bromophenoxy derivatives .
Piperazine Substituent Modifications
Additional Functional Groups
- Trifluoromethyl-Containing Analogs ():
- Dimethylaminomethyl Derivatives (): Compounds like 5a (8-[(N,N-dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) exhibit lower molecular weights (~326 g/mol) and higher yields (83%). Simplified structures may prioritize synthetic accessibility over target specificity .
Key Research Findings and Implications
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | ~456.3 | ~3.5 | ~53 |
| 3-(2-Chlorophenoxy)-CF3 analog (Ev. 2) | ~465.9 | ~4.2 | ~60 |
| 4-Chlorophenyl-methylpiperazine (Ev.8) | ~430 | ~3.0 | ~53 |
| 4-Methoxyphenyl-CF3 (Ev.6) | 462.5 | ~3.8 | ~70 |
- Lipophilicity : Bromine and CF3 increase LogP, enhancing blood-brain barrier penetration but risking toxicity.
- Solubility : Ethylpiperazine improves aqueous solubility compared to methyl derivatives .
Biological Activity
3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing research, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is 3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxychromen-4-one. Its molecular formula is , with a molecular weight of approximately 439.34 g/mol. The structure features a chromenone core substituted with a bromophenoxy group and an ethylpiperazine moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23BrN2O4 |
| Molecular Weight | 439.34 g/mol |
| IUPAC Name | 3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxychromen-4-one |
| CAS Number | 845800-94-4 |
The biological activity of 3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxychromen-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, including those related to cancer cell proliferation and inflammation.
- DNA Interaction : It can interact with DNA, potentially affecting gene expression and leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, which can trigger apoptotic pathways, particularly in cancerous tissues.
Anticancer Activity
Research has shown that chromenone derivatives exhibit significant anticancer properties. Specifically, studies indicate that compounds with similar structures can inhibit cell growth and induce apoptosis in various cancer cell lines:
- Cell Cycle Arrest : Compounds like 3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxychromen-4-one have been reported to cause G2/M phase arrest in cancer cells by disrupting tubulin polymerization .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with DNA replication processes.
Anti-inflammatory Properties
The compound's ability to inhibit NF-kB activation suggests it could serve as an anti-inflammatory agent. In vitro studies have indicated that it suppresses nitric oxide (NO) production in macrophages, which is crucial for inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the chromenone core significantly affect the biological activity:
- Bromophenoxy Group : The presence of the bromine atom enhances lipophilicity, which may improve cellular uptake and bioactivity.
- Piperazine Moiety : Variations in the piperazine substituent can alter the pharmacokinetic properties and receptor binding affinities .
Case Studies
Several studies have investigated the biological effects of chromenone derivatives similar to 3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxychromen-4-one:
- In Vitro Studies : An investigation into the anticancer properties revealed that certain analogs induced caspase-dependent apoptosis in breast cancer cells, highlighting their potential as therapeutic agents.
- In Vivo Studies : Animal models have shown that these compounds can reduce tumor size and improve survival rates when administered alongside conventional therapies .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one?
- Methodology :
- Mannich Reaction : The 4-ethylpiperazinylmethyl group can be introduced via Mannich reaction conditions using formaldehyde and 4-ethylpiperazine under reflux in ethanol, as demonstrated in structurally related coumarin derivatives .
- Solvent Recrystallization : Purification via solvent recrystallization (e.g., isopropanol-hexane mixtures) is effective for isolating similar chromenone derivatives, ensuring high yield (68–83%) and purity .
- Key Challenges : Control of regioselectivity during bromophenoxy substitution; use of anhydrous conditions to prevent hydrolysis of sensitive intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic signals:
- 7-hydroxy group : A deshielded proton (~δ 12 ppm) and absence of coupling in DEPT-135 .
- 4-ethylpiperazinylmethyl : δ 2.3–2.6 ppm (N–CH₂–), δ 1.0 ppm (ethyl CH₃) .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1660–1700 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peak (e.g., m/z 470–500 for similar derivatives) and fragmentation patterns to validate substituents .
Q. What crystallization methods optimize single-crystal growth for X-ray diffraction studies?
- Methodology :
- Slow Evaporation : Use chloroform-ethanol (1:1) mixtures at room temperature to grow high-quality crystals suitable for SHELX refinement .
- Cryoprotection : For hygroscopic crystals, employ glycerol or paraffin oil during data collection .
Advanced Research Questions
Q. How does the 4-ethylpiperazinylmethyl group influence the compound’s pharmacological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 8-[(N,N-dimethylamino)methyl] derivatives) to assess how ethylpiperazine enhances solubility or target binding. Use in vitro assays (e.g., kinase inhibition) .
- Molecular Docking : Model interactions with targets (e.g., PD-1/lenvatinib pathways) to predict binding affinity .
Q. What challenges arise in resolving crystallographic data for compounds with flexible 4-ethylpiperazinyl groups?
- Methodology :
- Disorder Modeling : Refine disordered piperazine moieties using PART and ISOR commands in SHELXL .
- Hydrogen Bonding Analysis : Identify O–H⋯N (piperazine) interactions stabilizing the crystal lattice .
- Validation Tools : Use Rfree and electron density maps to confirm refinement accuracy .
Q. How can contradictory bioassay data (e.g., variable IC₅₀ values) be resolved for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
